

# Application Notes: Phellodendron Extract in the Management of Inflammatory Skin Conditions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant that has been utilized for centuries in traditional East Asian medicine. The bark extract, known as Cortex Phellodendri, is rich in a variety of bioactive compounds and is recognized for its potent anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] These characteristics make it a compelling candidate for the development of novel therapeutics and dermo-cosmetic products aimed at treating inflammatory skin conditions such as atopic dermatitis (eczema), psoriasis, and acne.[2][4] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, providing a strong rationale for its application in modern dermatology.[5][6]

# **Bioactive Compounds**

The therapeutic effects of Phellodendron extract are attributed to a synergistic combination of its constituent phytochemicals. The primary class of active compounds is isoquinoline alkaloids, with berberine being the most abundant and extensively studied.[1][7] Other significant compounds contribute to the extract's broad-spectrum activity.



Compound Class	Key Examples	Primary Associated Action	Reference
Alkaloids	Berberine, Palmatine, Jatrorrhizine, Phellodendrine	Anti-inflammatory, Antimicrobial, Antioxidant	[1][7][8]
Limonoids	Obacunone, Obaculactone	Anti-inflammatory, potential anti-atopic dermatitis effects	[9]
Phenolic Acids	4-O-feruloylquinic acid (FQA), Ferulic acid, Gallic acid	Antioxidant, Anti- inflammatory	[7][10][11]
Other Phytochemicals	Tannins, Saponins, Triterpenoids	Astringent, Antimicrobial, Anti- inflammatory	[12]

## **Mechanism of Action**

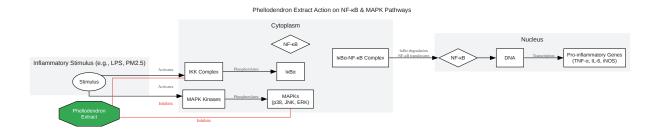
Phellodendron extract exerts its therapeutic effects on the skin through multiple, interconnected pathways. It modulates key inflammatory signaling cascades, combats microbial dysbiosis, reduces oxidative stress, and helps restore a compromised skin barrier.

## 3.1 Anti-Inflammatory Effects

The extract's potent anti-inflammatory activity is central to its efficacy. It has been shown to suppress the production of key pro-inflammatory mediators involved in the pathogenesis of various dermatoses.

• Inhibition of NF-κB and MAPK Signaling: Phellodendron extract can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK1/2, p38, and JNK).[5][6] These pathways are crucial for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the phosphorylation of IκBα and MAPKs, the extract effectively down-regulates the inflammatory cascade.[5]



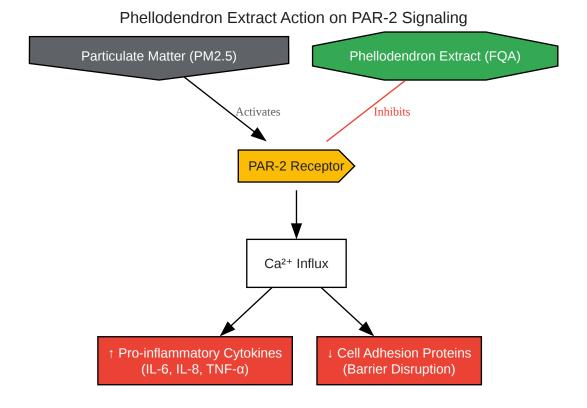


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Caption: Phellodendron extract inhibits key inflammatory signaling pathways.

Modulation of PAR-2 Signaling: Environmental pollutants like particulate matter (PM2.5) can trigger inflammation in skin cells by activating Proteinase-Activated Receptor-2 (PAR-2), leading to an influx of intracellular calcium, increased cytokine production, and disruption of cell adhesion proteins.[10][11] Phellodendron extract, and its active component 4-O-feruloylquinic acid (FQA), have been shown to inhibit this PAR-2-mediated response, thereby protecting keratinocytes from pollution-induced damage.[10][13]





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Caption: Phellodendron extract protects skin cells by inhibiting PAR-2.

## 3.2 Antimicrobial and Microbiome-Regulating Effects

Inflammatory skin conditions are often associated with a dysbiosis of the skin microbiome, notably the over-colonization of Staphylococcus aureus in atopic dermatitis and Propionibacterium acnes in acne.[3][14] Phellodendron extract and its primary alkaloid, berberine, exhibit significant antimicrobial activity against these pathogens, helping to restore a healthier microbial balance and reduce infection-related inflammation.[9][14]

## 3.3 Antioxidant Activity

The extract is a source of potent antioxidants that can neutralize reactive oxygen species (ROS) generated by environmental stressors like UV radiation and pollution.[3][15] By mitigating oxidative stress, the extract helps protect skin cells from damage, prevent premature aging, and reduce the oxidative triggers that can perpetuate inflammation.[16]

# 3.4 Skin Barrier Support



A compromised skin barrier is a hallmark of many inflammatory skin diseases, leading to increased transepidermal water loss (TEWL) and enhanced penetration of allergens and irritants. Phellodendron extract helps to support the skin's natural barrier function, improve moisture retention, and strengthen the skin's resilience against external stimuli.[3][15][17]

# **Quantitative Data Summary**

The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the efficacy of Phellodendron extract and its constituents.

Table 1: In Vitro Effects of Phellodendron Extract on Inflammatory Markers

Model System	Stimulus	Treatment	Key Findings	Reference
Human Keratinocytes (HaCaT)	Particulate Matter (PM2.5)	Phellodendron Amurense Extract (PAE)	Dose-dependent inhibition of PM-induced IL-6, IL-8, and TNF-α mRNA expression.	[10]
Murine Macrophages (RAW 264.7)	Lipopolysacchari de (LPS)	Cortex Phellodendri Amurensis (CPA)	Dose-dependent downregulation of NO and iNOS expression.	[5]
Human Mast Cells	-	Berberine	Suppression of cytokine production via downregulation of EIF3F and MALT1 genes.	[18]
Human Keratinocytes (HaCaT)	TNF-α/IFN-y	General Plant Extracts	Inhibition of pro- inflammatory cytokines (IL-6, IL-8) and chemokines (TARC, MDC).	[19]





Table 2: In Vivo Efficacy of Phellodendron Extract in Animal Models



Animal Model	Condition	Treatment	Key Outcomes	Reference
NC/Nga Mice	Atopic Dermatitis	Topical CPE + SOE	Reduced clinical severity; ↓ serum IgE, IgG1, TNF-α, IL-4, IFN-γ; ↓ skin mRNA of TNF-α, IL-4, IL-13.	[20]
BALB/c Mice	Psoriasis-like Inflammation (Imiquimod- induced)	CPG-S Hydrogel**	Reduced redness, swelling, and scaling; ↓ IL-17A and IL-23 levels.	[21]
Mice	LPS-induced Endotoxemia	Oral CPA (200 mg/kg)	Increased survival rate; ↓ serum IL-6, IL- 1β, MCP-1; Inhibited iNOS, NF-κB, and MAPK activation in tissue.	[5]
Rats	Turpentine oil- induced Inflammation	P. amurense stem bark extract	Reduced serum nitric oxide, 3- nitrotyrosine, and NF-kB.	[7][16]

CPE: Saltprocessed Phellodendron amurense; SOE: Sanguisorba officinalis Linne

\*\*CPG-S: C.

chinensis and P. amurense gel



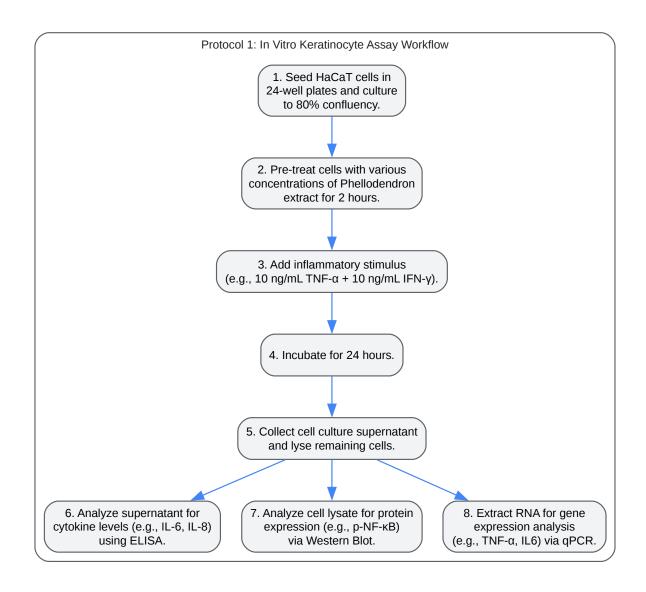
with a penetration promoter

# **Experimental Protocols**

# Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Human Keratinocytes

1.1. Objective: To evaluate the ability of Phellodendron extract to inhibit pro-inflammatory cytokine production in human epidermal keratinocytes (HaCaT cell line) stimulated with an inflammatory challenge (e.g., TNF- $\alpha$ /IFN-y or PM2.5).





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Caption: Workflow for assessing anti-inflammatory effects in keratinocytes.

#### 1.2. Materials:

- HaCaT (human keratinocyte) cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin



- Phellodendron extract (standardized for berberine content)
- Recombinant human TNF-α and IFN-y
- Phosphate Buffered Saline (PBS)
- ELISA kits for human IL-6, IL-8
- Reagents for RNA extraction, cDNA synthesis, and qPCR
- Reagents and antibodies for Western Blotting (e.g., anti-p-NF-κB p65, anti-β-actin)

#### 1.3. Procedure:

- Cell Culture: Seed HaCaT cells into 24-well plates at a density of 1x10<sup>5</sup> cells/well. Culture overnight in DMEM at 37°C and 5% CO2 to allow for attachment and reach ~80% confluency.
- Pre-treatment: Prepare serial dilutions of the Phellodendron extract in serum-free DMEM. Aspirate the culture medium from the cells and wash once with PBS. Add 500 μL of the extract dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the extract). Incubate for 2 hours.
- Inflammatory Stimulation: Prepare a stimulation cocktail of TNF-α and IFN-γ (e.g., to a final concentration of 10 ng/mL each) in serum-free DMEM. Add the cocktail to all wells except the non-stimulated control.
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
- Sample Collection:
  - Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis via ELISA. Store at -80°C.
  - Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells directly in the well
    using appropriate lysis buffers for either Western Blot or RNA extraction.
- Data Analysis:



- ELISA: Perform ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
   Quantify the reduction in cytokine secretion in extract-treated wells compared to the stimulated control.
- qPCR: Analyze the relative mRNA expression of target genes (e.g., TNF, IL6, IL8)
   normalized to a housekeeping gene.
- Western Blot: Analyze the expression of key signaling proteins (e.g., phosphorylated NFκB) to confirm mechanism of action.

# Protocol 2: In Vivo Evaluation in a Murine Model of Atopic Dermatitis

2.1. Objective: To assess the therapeutic efficacy of a topical formulation containing Phellodendron extract in reducing the clinical signs of atopic dermatitis (AD) in NC/Nga mice.

### 2.2. Materials:

- NC/Nga mice (male, 8 weeks old)
- 1-chloro-2,4-dinitrobenzene (DNCB)
- Acetone and Olive Oil (3:1 mixture)
- Topical formulation with Phellodendron extract (e.g., 1% w/w in a cream base)
- Placebo cream base (vehicle control)
- Positive control (e.g., 0.1% hydrocortisone cream)
- Calipers for measuring ear thickness
- Tools for skin severity scoring (SCORAD index)
- Materials for blood collection and tissue harvesting

### 2.3. Procedure:



- Acclimatization: House mice under specific-pathogen-free conditions for at least one week prior to the experiment.
- Sensitization (Day 0): Induce AD-like skin lesions. Shave the dorsal back of the mice. Apply a 150  $\mu$ L solution of 1% DNCB in acetone/olive oil to the shaved back and both ears.
- Challenge Phase (Starting Day 7): Once weekly for 4-6 weeks, apply a 150  $\mu$ L solution of 0.4% DNCB to the same areas to maintain the inflammatory response.
- Treatment Phase (Starting Day 14):
  - Divide mice into groups (e.g., Naive, Vehicle Control, Phellodendron Extract, Positive Control).
  - From day 14, apply 100 mg of the assigned topical formulation to the dorsal skin lesions daily for 3-4 weeks.
- Monitoring and Evaluation:
  - Clinical Score: Twice weekly, evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
  - Ear Thickness: Measure the thickness of both ears using a digital caliper.
  - Scratching Behavior: Observe and count scratching bouts for a defined period (e.g., 20 minutes) after treatment application.
- Endpoint Analysis (End of Study):
  - Blood Collection: Collect blood via cardiac puncture to measure serum levels of total IgE,
     IgG1, and inflammatory cytokines (e.g., IL-4, IFN-y) by ELISA.
  - Tissue Harvesting: Euthanize the mice and collect dorsal skin tissue.
  - Histology: Fix a portion of the skin in formalin for H&E staining (to observe epidermal thickness and immune cell infiltration) and Toluidine blue staining (for mast cells).



- Gene Expression: Homogenize another portion of the skin to extract RNA for qPCR analysis of cytokine mRNA levels (e.g., Tnf, II4, II13, Ifng).
- 2.4. Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Compare the treatment groups to the vehicle control to determine the statistical significance of reductions in clinical scores, ear thickness, biomarker levels, and gene expression.

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- To cite this document: BenchChem. [Application Notes: Phellodendron Extract in the Management of Inflammatory Skin Conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14756946#phellodendron-extract-for-treating-inflammatory-skin-conditions]

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